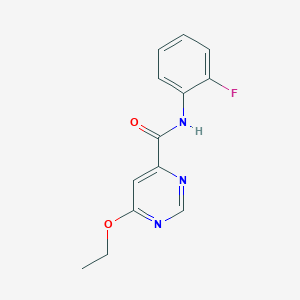

6-ethoxy-N-(2-fluorophenyl)pyrimidine-4-carboxamide

説明

特性

IUPAC Name |

6-ethoxy-N-(2-fluorophenyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c1-2-19-12-7-11(15-8-16-12)13(18)17-10-6-4-3-5-9(10)14/h3-8H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEACCAYFIMQJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(2-fluorophenyl)pyrimidine-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using 2-fluorobenzene and a suitable leaving group.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under amidation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

6-ethoxy-N-(2-fluorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

科学的研究の応用

Anticancer Potential

Research indicates that 6-ethoxy-N-(2-fluorophenyl)pyrimidine-4-carboxamide exhibits promising anticancer properties. It acts as an inhibitor of SHP2 phosphatase, a key regulator in cancer cell signaling pathways. Inhibition of SHP2 disrupts the ERK/MAPK signaling pathway, which is crucial for cellular proliferation and survival. The compound has shown effectiveness against various cancer types, including melanoma and breast cancer, with IC50 values suggesting significant potency compared to existing therapies .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit COX-2 activity, an enzyme involved in inflammation and pain pathways. The IC50 values for COX-2 inhibition are comparable to those of established anti-inflammatory drugs such as celecoxib . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties against certain pathogens. However, further research is needed to fully elucidate its spectrum of activity and efficacy against various microbial strains .

Case Study 1: SHP2 Inhibition in Cancer Therapy

A study focused on the synthesis and evaluation of various pyrimidine derivatives, including this compound, highlighted its role as a selective SHP2 inhibitor. The compound demonstrated a higher selectivity over other known SHP2 antagonists, reducing potential cardiotoxicity risks while maintaining effective target engagement in cancer cells .

Case Study 2: Anti-inflammatory Activity Assessment

In vitro assays were conducted to assess the anti-inflammatory effects of the compound by measuring its impact on COX-1 and COX-2 enzymes. Results indicated that this compound significantly suppressed COX-2 activity while exhibiting minimal effects on COX-1, suggesting a favorable therapeutic profile for managing inflammatory conditions .

作用機序

The mechanism of action of 6-ethoxy-N-(2-fluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Core Structural Variations

The compound’s pyrimidine core distinguishes it from analogs with alternative heterocycles (e.g., thiazoles, thienopyrimidines). Key structural analogs include:

Impact of Substituents

- Ethoxy vs. Bulkier Groups: The ethoxy group in the target provides moderate lipophilicity compared to larger substituents (e.g., pyrimidinone-ethyl in ), which may affect solubility and bioavailability .

Physicochemical Properties

- Lipophilicity (LogP): Estimated ~2.5–3.0 (ethoxy and fluorophenyl enhance logP vs. polar pyrimidinone derivatives).

- Solubility : Likely moderate due to balanced hydrophobic/hydrophilic groups. ’s analog (MW 383.38) may exhibit lower solubility due to increased size .

- Hydrogen-Bonding Capacity: The carboxamide group (-CONH-) serves as a hydrogen-bond donor/acceptor, critical for target engagement.

生物活性

6-ethoxy-N-(2-fluorophenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. Its structure allows for interaction with various biological targets, making it a compound of interest in drug discovery.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C12H12FN3O2

- Molecular Weight : 249.24 g/mol

- CAS Number : 2034362-86-0

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been identified as a potent inhibitor of SHP2 phosphatase, which plays a critical role in the ERK/MAPK signaling pathway associated with cellular proliferation and survival. This inhibition is significant for the treatment of hyperproliferative diseases, including cancer .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes its activity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 1.5 | |

| MCF-7 (breast cancer) | 2.3 | |

| U937 (monocytic leukemia) | 1.8 |

These findings suggest that this compound may induce apoptosis in cancer cells, potentially through mechanisms involving p53 activation and caspase-3 cleavage .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promising anti-inflammatory activity. It significantly inhibits COX-2 enzyme activity, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition are comparable to those of established anti-inflammatory drugs like celecoxib:

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives, including this compound, can be influenced by structural modifications. Key observations from SAR studies include:

- Electron-donating groups enhance activity.

- Halogen substitutions on the phenyl ring may reduce biological potency.

- Alkyl side chains can improve solubility and bioavailability .

Case Studies

- In vitro Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above its IC50 value, indicating effective cytotoxicity against cervical cancer cells .

- Anti-inflammatory Assessment : In vivo models using carrageenan-induced paw edema showed that the compound significantly reduced inflammation compared to control groups, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the key steps in synthesizing 6-ethoxy-N-(2-fluorophenyl)pyrimidine-4-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves:

- Coupling Reactions : Formation of the pyrimidine core via nucleophilic substitution or condensation reactions.

- Functionalization : Introduction of ethoxy and fluorophenyl groups using reagents like ethyl iodide or fluorophenyl amines under basic conditions (e.g., triethylamine) .

- Amide Bond Formation : Carboxamide linkage via activation of carboxylic acid intermediates (e.g., using carbodiimides like EDC or HOBt) .

Q. Optimization Parameters :

| Variable | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–120°C | Higher temps accelerate coupling but risk side reactions |

| Solvent | DMF, DCM, or acetonitrile | Polar aprotic solvents enhance nucleophilicity |

| Catalyst | Triethylamine, DMAP | Bases deprotonate intermediates for amide formation |

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR verify substituent positions and aromatic proton environments (e.g., fluorophenyl group at δ 7.2–7.8 ppm) .

- HPLC : Assess purity (>95% by reverse-phase C18 column) and monitor reaction progress .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 316.12) .

Q. What structural features influence the compound’s biological activity?

- Pyrimidine Core : Provides planar geometry for target binding (e.g., kinase active sites) .

- Fluorophenyl Group : Enhances lipophilicity and metabolic stability via fluorine’s electronegativity .

- Ethoxy Substituent : Modulates solubility and steric interactions .

Advanced Research Questions

Q. How can conflicting biological activity data be resolved in enzyme inhibition assays?

- Orthogonal Assays : Use fluorescence polarization (FP) and surface plasmon resonance (SPR) to validate binding kinetics .

- Control Experiments : Test against off-target enzymes (e.g., CYP450 isoforms) to rule out non-specific effects .

- Dose-Response Curves : Generate IC values under varying pH (6.5–7.5) and ionic strength to assess assay robustness .

Q. What computational methods predict the compound’s binding modes with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets .

- MD Simulations : GROMACS or AMBER for stability analysis (e.g., RMSD <2 Å over 100 ns trajectories) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Q. How are reaction pathways optimized to minimize byproducts during scale-up?

- DoE (Design of Experiments) : Screen variables (solvent ratio, catalyst loading) using Taguchi methods .

- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) to detect intermediates (e.g., acylurea) .

- Workup Strategies : Liquid-liquid extraction (LLE) with ethyl acetate/water to remove unreacted amines .

Q. What strategies validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (HO) conditions; monitor via LC-MS .

- Plasma Stability Assays : Incubate in human plasma (37°C, 24h); quantify parent compound loss using UPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。